5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a heterocyclic compound that features a unique combination of benzylsulfanyl, furan, and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
Target of Action
The primary target of 5-Benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family .
Mode of Action
5-Benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione interacts with PARP-1, inhibiting its function . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The inhibition of PARP-1 by 5-Benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione affects the DNA repair pathway . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Result of Action
The result of the action of 5-Benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This compound showed promising activity where it emerged as a potent PARP-1 inhibitor .
Future Directions
The future directions for research into pyrimidine derivatives like “5-Benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” could involve further exploration of their potential as protein kinase inhibitors for the treatment of diseases such as cancer . Additionally, more research could be done to fully understand their synthesis, molecular structure, and chemical reactions .
Biochemical Analysis
Biochemical Properties
It is known that similar pyrimido[4,5-d]pyrimidine derivatives have shown promising activity as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . This suggests that 5-Benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione may interact with enzymes such as PARP-1 and potentially other biomolecules.
Cellular Effects
Similar compounds have shown anti-proliferative activity against human cancer cell lines . This suggests that 5-Benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to inhibit PARP-1, resulting in genomic dysfunction and cell death . This suggests that 5-Benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved by the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Introduction of the furan ring: The furan moiety can be introduced via a cyclization reaction involving furfural or its derivatives.
Attachment of the benzylsulfanyl group: This step often involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the furan moiety.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
5-Benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimidine-2,4-dione: A structurally similar compound with slight variations in the pyrimidine ring or substituents.
Furan derivatives: Compounds containing the furan ring, which exhibit similar biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine core, known for their diverse biological activities.
Uniqueness
5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-22-16-14(18(24)23(2)19(22)25)17(27-11-12-7-4-3-5-8-12)21-15(20-16)13-9-6-10-26-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPURASNYOTMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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